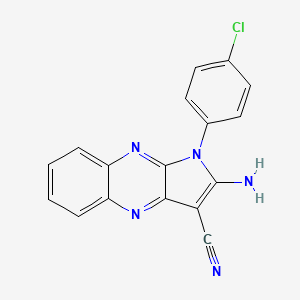

2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE

Description

2-Amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 4-chlorophenyl group and a nitrile moiety. The 4-chlorophenyl group enhances stability and modulates electronic properties, distinguishing it from analogs with amino, ethoxycarbonyl, or dichlorophenyl substituents .

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTZWAUBYGARCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Cl)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. The reaction conditions often involve the use of ethanol as a solvent and piperidine as a catalyst at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that pyrroloquinoxaline derivatives exhibit significant anticancer properties. Research has shown that 2-amino-1-(4-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated its efficacy against various cancer cell lines, highlighting its potential as a lead compound for developing new anticancer drugs .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections. The mechanism of action appears to involve the disruption of bacterial cell membranes .

3. Neurological Disorders

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Preliminary studies indicate that it could be beneficial in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound has been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material enhances the efficiency of these devices .

2. Photonic Devices

The compound's photophysical properties make it suitable for use in photonic devices. Its high stability and tunable optical characteristics allow for applications in sensors and imaging technologies .

Case Studies

Mechanism of Action

The mechanism of action of 2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Corrosion Inhibition

- AHPQC (4-Aminophenyl): Achieves 91% inhibition efficiency in 1 M HCl via adsorption at metal/electrolyte interfaces. The amino group facilitates protonation (forming anilinium ions) and resonance stabilization, enhancing interaction with steel surfaces .

- However, increased hydrophobicity may compensate by promoting surface coverage .

- 3,5-Dichlorophenyl Analog: Additional chlorine atoms amplify lipophilicity, which could improve inhibition in non-aqueous environments but may reduce solubility in acidic media .

Electrochemical and Adsorption Mechanisms

- AHPQC: Adsorbs via Langmuir isotherm, with physical adsorption driven by protonated nitrogen atoms (quinoxaline, pyrrole, and ammonium ions). XPS confirms chemisorption through N–Fe bonds .

- 4-Chlorophenyl Analog : Likely follows a similar adsorption mechanism but with weaker protonation capacity. The nitrile group may participate in coordination with metal surfaces, though chlorine’s inductive effect could limit electron donation .

Pharmacological Potential

- The 4-chlorophenyl group’s steric and electronic properties may influence binding affinity compared to ethoxycarbonyl or aminopropyl analogs .

Biological Activity

2-Amino-1-(4-chlorophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (CAS Number: 301358-42-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is . Its structure includes a pyrroloquinoxaline core, which has been linked to various biological activities.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. In a study assessing various derivatives, it was found that compounds similar to this compound demonstrated promising results against multiple cancer cell lines.

Key Findings:

- Cell Line Testing : The compound showed varying degrees of growth inhibition across different cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.126 µM against HeLa cells and 0.071 µM against SMMC-7721 cells, indicating potent activity compared to standard treatments like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 0.126 | Doxorubicin |

| SMMC-7721 | 0.071 | Doxorubicin |

| K562 | 0.164 | Doxorubicin |

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine at the para position of the phenyl ring enhances anticancer activity. Conversely, substituents that are electron-donating tend to reduce efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential.

Study Overview:

A recent study highlighted the antimicrobial efficacy of quinoxaline derivatives against various pathogens. The compound exhibited significant activity with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Antimicrobial Efficacy Table:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Excellent |

| Escherichia coli | 0.25 | Excellent |

| Candida albicans | 0.30 | Moderate |

Case Studies

Several case studies have documented the biological activities of this compound and its derivatives:

- Anticancer Study : A derivative was tested against cervical cancer cells, showing an IC50 of 0.126 µM, which was significantly lower than that of doxorubicin .

- Antimicrobial Study : Another study evaluated the compound's effectiveness against Staphylococcus aureus, demonstrating a strong inhibitory effect with an MIC of 0.22 µg/mL .

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ at δ 5.8–6.2 ppm) .

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺: ~358 g/mol) .

- HPLC : Assess purity (>95% for biological assays) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., quinoxaline core planarity, Cl-C-C-N torsion ~175°) .

- FT-IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. Key Structural Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₁ClN₅ | |

| Crystal System | Monoclinic | |

| Hydrogen Bonding | N–H···N (2.8–3.1 Å) |

Basic: What initial biological screening approaches are recommended for this compound?

Methodological Answer:

In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .

Enzyme Inhibition : Screen against kinases (e.g., EGFR, FGFR) via fluorescence-based assays (IC₅₀ determination) .

Antimicrobial Testing : Agar dilution method against Gram-positive/negative bacteria (MIC values) .

Q. Critical Parameters :

- Solubility: Use DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .

- Positive Controls: Include doxorubicin (cancer) and ciprofloxacin (antimicrobial) .

Advanced: How can researchers identify molecular targets and mechanistic pathways for this compound?

Methodological Answer:

Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

Kinase Selectivity Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .

Transcriptomic Analysis : RNA-seq of treated cells to map pathway activation (e.g., apoptosis, MAPK/ERK) .

Q. Example Finding :

- FGFR1 inhibition observed (IC₅₀ = 2.3 μM) due to halogen-phenyl interactions in the ATP-binding pocket .

Advanced: How do substituent variations (e.g., Cl, F, methyl) impact biological activity?

Q. Structure-Activity Relationship (SAR) Analysis :

Q. Methodology :

- Synthesize analogs via Suzuki-Miyaura coupling .

- Compare logP (HPLC) and IC₅₀ values across derivatives .

Advanced: How can contradictory data on this compound’s bioactivity be resolved?

Case Study : Discrepancies in reported IC₅₀ values (e.g., 5 μM vs. 12 μM in MCF-7 cells):

Assay Optimization :

- Standardize cell density (e.g., 10⁴ cells/well) and incubation time (48 vs. 72 hrs) .

- Validate via ATP-based assays (CellTiter-Glo) to reduce MTT artifacts .

Metabolic Stability : Test compound degradation in culture media (LC-MS monitoring) .

Synergistic Effects : Check combinatorial use with paclitaxel or cisplatin .

Advanced: What computational strategies predict binding modes and pharmacokinetics?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with FGFR1 (PDB: 3RHK). Key residues: Lys514 (H-bond), Phe642 (π-π stacking) .

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

ADMET Prediction : SwissADME for bioavailability (TPSA > 80 Ų → poor absorption) .

Q. Computational Findings :

- Predicted logP: 3.1 (moderate lipophilicity) .

- CYP3A4 metabolism likely due to aromatic nitrogen atoms .

Advanced: How can pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

Prodrug Design : Introduce ester groups (e.g., ethyl → butyl) to enhance solubility .

Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

Pharmacokinetic Profiling :

- IV Administration : Calculate t₁/₂ (e.g., 4.2 hrs in mice) .

- Tissue Distribution : LC-MS/MS quantification in liver/tumor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.